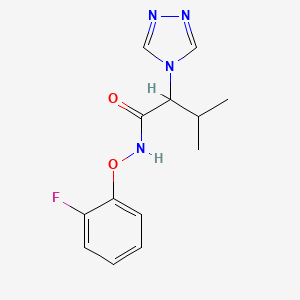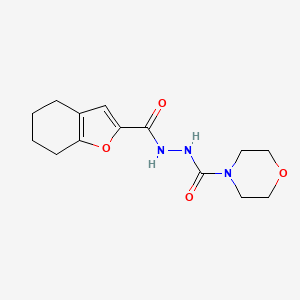
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide involves inhibition of fungal and bacterial cell wall synthesis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide in lab experiments is its potential as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of fungal and bacterial infections, cancer, and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as it has been found to have good solubility and permeability. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been synthesized using various methods. One method involves the reaction of 2-fluorophenol with 3-methyl-2-bromo-1-propene in the presence of a base to form 2-(2-fluorophenoxy)-3-methyl-1-propene. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Propiedades
IUPAC Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-9(2)12(18-7-15-16-8-18)13(19)17-20-11-6-4-3-5-10(11)14/h3-9,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMUKCGDBUAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC1=CC=CC=C1F)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)

![N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B7437197.png)
![3,5-dichloro-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]benzamide](/img/structure/B7437201.png)
![N-[[1-(2,2-difluorocyclopropyl)pyrazol-4-yl]methyl]-4-(1,3-oxazol-5-yl)aniline](/img/structure/B7437220.png)
![N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide](/img/structure/B7437227.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437243.png)
![N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-2,3,3,3-tetrafluoropropanamide](/img/structure/B7437249.png)
![[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]-(2-hydroxy-5-imidazol-1-ylphenyl)methanone](/img/structure/B7437251.png)
![2,3,3,3-tetrafluoro-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]propanamide](/img/structure/B7437253.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)

